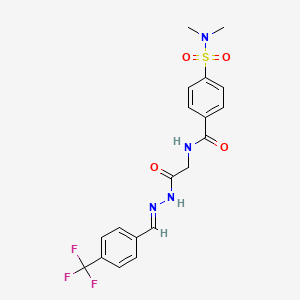
(E)-4-(N,N-dimethylsulfamoyl)-N-(2-oxo-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(N,N-dimethylsulfamoyl)-N-(2-oxo-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H19F3N4O4S and its molecular weight is 456.44. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(N,N-dimethylsulfamoyl)-N-(2-oxo-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(N,N-dimethylsulfamoyl)-N-(2-oxo-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The synthesis and evaluation of derivatives related to this compound have demonstrated significant antimicrobial activity. For instance, the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has shown potent activity against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (Hassan, 2013). This suggests potential for developing new antimicrobial agents based on modifications of the core structure of this compound.
Crystal Engineering and Supramolecular Assemblies
Research into the crystal structures of N-acylhydrazone isomers, closely related to the given compound, has contributed to understanding the impact of molecular structure on crystallization and supramolecular assembly (Purandara et al., 2021). The detailed analysis of these structures aids in the design of new materials with specific crystalline properties, which can be applied in various areas such as drug delivery systems, molecular electronics, and photonics.
Synthesis and Characterization of Heterocyclic Compounds
The compound and its derivatives have been used as precursors for the synthesis of a wide range of heterocyclic compounds, exhibiting a variety of biological activities and potential applications in medicinal chemistry. For example, the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds have been explored, indicating the versatility of this class of compounds in generating biologically active molecules (Sarvaiya et al., 2019).
Insecticidal Activity
Derivatives of the compound have also shown promising insecticidal activity. Research into novel insecticides such as flubendiamide highlights the potential of using structural analogs for controlling lepidopterous pests, underscoring the importance of chemical synthesis in developing new agrochemicals (Tohnishi et al., 2005).
Polymeric Materials
The compound's derivatives have been explored for the synthesis of polyamides and polyimides, contributing to the development of materials with potential applications in the field of non-linear optics and high-performance polymers (Peesapati et al., 1997). These materials offer promising properties such as thermal stability, mechanical strength, and optical clarity, which are valuable in various technological applications.
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-oxo-2-[(2E)-2-[[4-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O4S/c1-26(2)31(29,30)16-9-5-14(6-10-16)18(28)23-12-17(27)25-24-11-13-3-7-15(8-4-13)19(20,21)22/h3-11H,12H2,1-2H3,(H,23,28)(H,25,27)/b24-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGNVTSFPOFTMD-BHGWPJFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(N,N-dimethylsulfamoyl)-N-(2-oxo-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

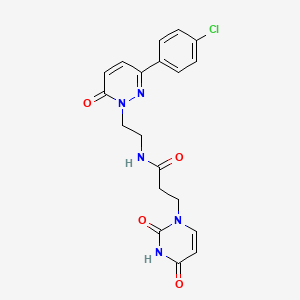

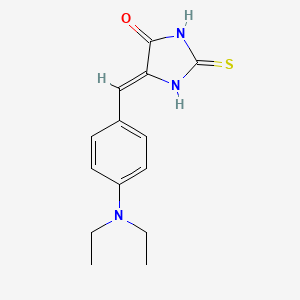
![2-[3-(4-Fluorophenyl)sulfanylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2912991.png)
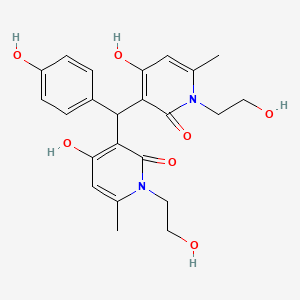
![2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2912995.png)
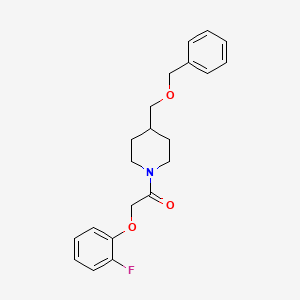
![4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2912997.png)
![1-Acetyl-5-bromo-6-({4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)indoline](/img/structure/B2913001.png)
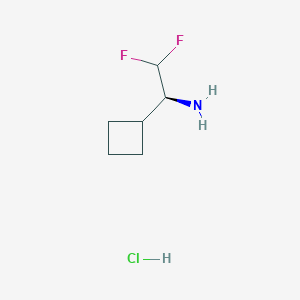
![7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2913003.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(4-fluorophenyl)acetamide](/img/structure/B2913004.png)
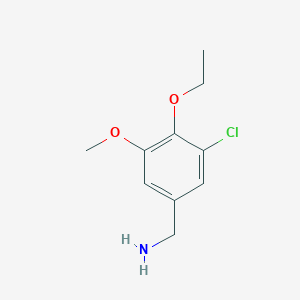
![2-[3-(1,2-diamino-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2913008.png)